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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B13429824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-O-feruloylquinate, a natural product of interest for its potential biological activities. The

information herein is intended to be a valuable resource for the identification, characterization,

and further investigation of this compound in drug discovery and development. While complete,

experimentally verified spectroscopic data for Methyl 4-O-feruloylquinate is not extensively

available in the public domain, this document compiles the known data and outlines the

standard methodologies for its determination, often referencing the closely related parent

compound, 4-O-feruloylquinic acid.

Spectroscopic Data
The structural elucidation of Methyl 4-O-feruloylquinate relies on a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible

(UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a certificate of analysis for a commercial sample of Methyl 4-O-feruloylquinate
indicates that the NMR spectrum is "Consistent with structure," specific chemical shifts and

coupling constants are not publicly detailed.[1] The data presented below is based on expected

chemical shift ranges for feruloylquinic acid methyl esters and reference data for the parent

compound, 4-O-feruloylquinic acid.[1][2] The primary difference in the spectrum of Methyl 4-O-
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feruloylquinate is the presence of a methyl ester group, which introduces a characteristic

proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.[2]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Methyl 4-O-feruloylquinate

Assignment (Moiety)
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Feruloyl - Olefinic H (trans) 7.0 - 7.5 -

Feruloyl - Aromatic H 6.5 - 7.2 -

Feruloyl - OCH₃ ~3.8 ~56

Quinate - H4 (ester linkage) 4.5 - 5.0 -

Quinate - Other CH/CH₂ 1.5 - 4.0 -

Quinate - Methyl Ester (OCH₃) ~3.7 ~52

Quinate - Carbonyl (C=O) - ~176

Note: Data is inferred from related compounds and general spectroscopic principles.[1][2] The

exact chemical shifts are dependent on the solvent used.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular formula of Methyl
4-O-feruloylquinate as C₁₈H₂₂O₉, with a corresponding molecular weight of approximately

382.36 g/mol .[1] While a detailed fragmentation pattern for the methyl ester is not readily

available, the expected precursor ions and key fragment ions from the parent compound, 4-O-

feruloylquinic acid, provide insight into the likely fragmentation pathways.[1][3]

Table 2: Mass Spectrometry Data for Methyl 4-O-feruloylquinate
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Analysis Type
Expected Precursor Ion

(m/z)

Key Fragment Ions (m/z) -

Inferred from 4-O-

Feruloylquinic Acid

ESI-MS
[M+H]⁺: ~383.13, [M+Na]⁺:

~405.11

193 (Feruloyl moiety), 177,

145, 117

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of Methyl 4-O-feruloylquinate is characteristic of the ferulic acid

chromophore.[1]

Table 3: UV Spectroscopic Data for Methyl 4-O-feruloylquinate

Solvent λmax (nm)

Methanol or Ethanol ~325 and ~290

Note: Expected values based on the feruloyl moiety.[3]

Experimental Protocols
The following sections outline the general methodologies for the isolation, purification, and

spectroscopic analysis of Methyl 4-O-feruloylquinate.

Isolation and Purification from Natural Sources
Methyl 4-O-feruloylquinate can be isolated from plant sources such as Stemona japonica.[1]

A general workflow for its purification involves the following steps:

Extraction: Dried and ground plant material is extracted with an organic solvent like methanol

or ethanol.[1]

Fractionation: The crude extract is partitioned between solvents of differing polarities (e.g.,

water and ethyl acetate) to separate compounds based on their solubility.[1]
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Chromatography: The target-containing fraction is subjected to chromatographic techniques,

such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure

compound.[1]

Plant Material (e.g., Stemona japonica)

Extraction (Methanol/Ethanol)

Solvent Partitioning

Preparative HPLC

Pure Methyl 4-O-feruloylquinate

Click to download full resolution via product page

Workflow for Isolation and Purification

Spectroscopic Analysis
Sample Preparation: 2-5 mg of the purified compound for ¹H NMR (15-20 mg for ¹³C NMR) is

dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a 5

mm NMR tube.[2]

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[1]
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Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are

performed to elucidate the structure. For ¹H NMR, 16-64 scans are typically acquired with a

relaxation delay of 1-5 seconds. For ¹³C NMR, 1024 or more scans are often necessary with

a relaxation delay of 2 seconds.[2]

Sample Preparation: The purified compound is dissolved in a suitable solvent such as

methanol.[1]

Instrumentation: ESI-MS is commonly used for the analysis of polar natural products.[1]

Data Acquisition: The sample solution is infused into the mass spectrometer, operating in

both positive and negative ion modes to determine the molecular ion and its fragmentation

pattern. High-resolution mass spectrometry (HRMS) can be employed to confirm the

elemental composition.[1]

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-

transparent solvent like methanol or ethanol.[1]

Instrumentation: A UV-Vis spectrophotometer is used to scan a wavelength range, typically

200-400 nm.[1]

Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded.[1]
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General Workflow for Spectroscopic Analysis

Putative Signaling Pathway
Based on the known anti-inflammatory mechanisms of ferulic acid and its derivatives, it is

hypothesized that Methyl 4-O-feruloylquinate may exert its effects by modulating key

inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The

activation of this pathway is a central event in the inflammatory response, leading to the

transcription of pro-inflammatory genes.
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Putative Anti-inflammatory Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1163848?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/28/5/2080
https://www.benchchem.com/product/b13429824#spectroscopic-data-nmr-ms-uv-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b13429824#spectroscopic-data-nmr-ms-uv-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b13429824#spectroscopic-data-nmr-ms-uv-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/product/b13429824#spectroscopic-data-nmr-ms-uv-of-methyl-4-o-feruloylquinate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13429824?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13429824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

